(S)-2-fluoro-5-(pyrrolidin-2-yl)benzonitrile hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name (S)-2-fluoro-5-(pyrrolidin-2-yl)benzonitrile hydrochloride is derived through systematic substitution pattern analysis of the parent benzonitrile scaffold. Key nomenclature elements include:
- Benzonitrile backbone : The base structure is a benzene ring substituted with a nitrile group (-CN) at position 1.
- Fluorine substituent : A fluorine atom occupies position 2 relative to the nitrile group.
- Pyrrolidine substituent : A pyrrolidine ring (a five-membered saturated heterocycle with four carbons and one nitrogen) is attached at position 5.
- Stereochemical designation : The (S) configuration specifies the spatial arrangement at the chiral center within the pyrrolidine moiety.
- Hydrochloride salt : The compound exists as a hydrochloride salt, formed via protonation of the pyrrolidine nitrogen.
The CAS registry number 2566459-57-0 uniquely identifies this enantiomer in chemical databases.
Molecular Formula and Weight Calculations
The molecular formula C₁₁H₁₂ClFN₂ reflects the compound’s elemental composition:
- 11 carbon atoms : 6 from the benzene ring, 4 from pyrrolidine, and 1 from the nitrile group.
- 12 hydrogen atoms : Distributed across the aromatic ring, pyrrolidine, and substituents.
- 1 chlorine atom : From the hydrochloride counterion.
- 1 fluorine atom : As the aromatic substituent.
- 2 nitrogen atoms : One in the nitrile group and one in the pyrrolidine ring.
Molecular weight calculation :
$$
\begin{align}
\text{Carbon (C)} & : 11 \times 12.01 \, \text{g/mol} = 132.11 \, \text{g/mol} \
\text{Hydrogen (H)} & : 12 \times 1.01 \, \text{g/mol} = 12.12 \, \text{g/mol} \
\text{Chlorine (Cl)} & : 1 \times 35.45 \, \text{g/mol} = 35.45 \, \text{g/mol} \
\text{Fluorine (F)} & : 1 \times 19.00 \, \text{g/mol} = 19.00 \, \text{g/mol} \
\text{Nitrogen (N)} & : 2 \times 14.01 \, \text{g/mol} = 28.02 \, \text{g/mol} \
\hline
\text{Total} & : 132.11 + 12.12 + 35.45 + 19.00 + 28.02 = \textbf{226.68 g/mol}
\end{align}
$$
This matches experimental data from spectral analysis.
Stereochemical Configuration and Chiral Center Analysis
The compound’s chirality originates from the pyrrolidin-2-yl substituent, which contains a stereogenic center at carbon 2 of the pyrrolidine ring. The (S) configuration is assigned using Cahn-Ingold-Prelog priorities:
Priority ranking of substituents at the chiral center:
- 1st : Nitrogen (from the pyrrolidine ring)
- 2nd : Carbon adjacent to the aromatic ring
- 3rd : Methylene group (-CH₂-)
- 4th : Hydrogen atom
Spatial arrangement : The lowest-priority group (hydrogen) is oriented away, and the remaining groups form a counterclockwise sequence, yielding the (S) enantiomer.
Table 1 : Stereochemical properties of the chiral center
| Chiral Center Location | Priority Order (1 > 2 > 3 > 4) | Configuration |
|---|---|---|
| C2 of pyrrolidine | N > C(aryl) > CH₂ > H | S |
The stereochemistry is critical for molecular interactions in chiral environments, such as enzyme binding pockets.
Comparative Structural Analysis with Pyrrolidine-containing Benzonitrile Analogues
Structural analogs of this compound share the benzonitrile-pyrrolidine framework but differ in substituent positions or stereochemistry:
Table 2 : Structural comparison with pyrrolidine-containing benzonitriles
| Compound Name | Molecular Formula | Substituent Positions | Chiral Center | Salt Form | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₂ClFN₂ | 2-F, 5-pyrrolidinyl | S | Hydrochloride | 226.68 |
| 2-fluoro-6-(1-pyrrolidinyl)benzonitrile | C₁₁H₁₁FN₂ | 2-F, 6-pyrrolidinyl | None | Free base | 190.22 |
| 5-fluoro-2-(pyridin-2-yl)benzonitrile | C₁₂H₇FN₂ | 5-F, 2-pyridinyl | None | Free base | 198.20 |
Key structural distinctions :
- Substituent position : The target compound’s pyrrolidine group at position 5 creates steric and electronic differences compared to position 6 analogs.
- Chirality : The (S) configuration enables enantioselective interactions absent in non-chiral analogs like 2-fluoro-6-(1-pyrrolidinyl)benzonitrile.
- Salt form : The hydrochloride salt enhances solubility compared to free base analogs, influencing pharmacokinetic properties.
These structural variations underscore the importance of precise substitution patterns in modulating physicochemical and biological properties.
Properties
IUPAC Name |
2-fluoro-5-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2.ClH/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11;/h3-4,6,11,14H,1-2,5H2;1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFQIJJATULBOA-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)F)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2)F)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (S)-2-fluoro-5-(pyrrolidin-2-yl)benzonitrile hydrochloride typically involves several steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the use of S-proline, which undergoes chloroacetylation followed by amidation of its carboxylate group.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Formation of the Benzonitrile Group: The benzonitrile group can be introduced through a cyanation reaction, often using reagents like copper(I) cyanide.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the hydrochloride salt form.
Chemical Reactions Analysis
(S)-2-fluoro-5-(pyrrolidin-2-yl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
(S)-2-fluoro-5-(pyrrolidin-2-yl)benzonitrile hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-fluoro-5-(pyrrolidin-2-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the fluorine atom play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
(S)-2-fluoro-5-(pyrrolidin-2-yl)benzonitrile hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Fluorinated Benzonitriles: Compounds with similar fluorinated benzonitrile structures but different substituents can exhibit varying degrees of biological activity and specificity.
Nitrile-Containing Compounds: Other nitrile-containing compounds, such as benzonitrile derivatives, can be compared based on their chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in scientific research and drug development.
Biological Activity
(S)-2-Fluoro-5-(pyrrolidin-2-yl)benzonitrile hydrochloride, with the chemical formula CHClFN and a molecular weight of 226.68 g/mol, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
| Property | Value |
|---|---|
| Chemical Formula | CHClFN |
| Molecular Weight | 226.68 g/mol |
| CAS Number | 2566459-57-0 |
| Purity | ≥95% |
Research indicates that compounds similar to this compound may interact with various biological targets. For instance, studies on related compounds have shown activity against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This interaction suggests potential applications in treating cancers or other proliferative diseases .
Antiparasitic Activity
One notable aspect of this compound is its antiparasitic potential. In vitro studies have demonstrated that related compounds exhibit potent activity against Trypanosoma brucei and Trypanosoma congolense, pathogens responsible for African sleeping sickness and Nagana disease, respectively. The efficacy of these compounds was measured using various assays to determine their half-maximal effective concentration (EC), with values typically below 10 nM being indicative of strong activity .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies on similar compounds have shown favorable pharmacokinetic properties, including:
- Bioavailability : Compounds demonstrated bioavailability rates around 74% when administered subcutaneously in animal models.
- Half-life : The half-life was approximately 1 hour, indicating rapid clearance from the system but also suggesting potential for frequent dosing .
Case Studies
- Study on Antiparasitic Efficacy :
- Pharmacokinetic Evaluation :
Discussion
The biological activity of this compound appears promising based on preliminary findings related to its mechanism of action and pharmacokinetics. Its potential as an antiparasitic agent, particularly against T. brucei and T. congolense, merits further investigation.
Q & A
Q. Q1. What are the critical considerations for optimizing the synthesis of (S)-2-fluoro-5-(pyrrolidin-2-yl)benzonitrile hydrochloride to ensure high enantiomeric purity?
Methodological Answer: Stereochemical control during the formation of the pyrrolidine ring and subsequent coupling with the fluorinated benzonitrile moiety is critical. Key steps include:
- Chiral resolution : Use of (S)-proline-derived catalysts or chiral auxiliaries to enforce enantioselectivity during pyrrolidine ring formation .
- Coupling reactions : Palladium-mediated cross-coupling (e.g., Suzuki or Buchwald-Hartwig) under inert conditions to preserve the fluorine substituent’s integrity .
- Purification : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to isolate the (S)-enantiomer, validated via polarimetry or circular dichroism .
Q. Q2. How can researchers validate the structural identity and purity of this compound using advanced analytical techniques?
Methodological Answer:
- NMR spectroscopy : NMR (δ ~ -110 ppm for aromatic fluorine) and NMR (doublet splitting for pyrrolidine protons) confirm substitution patterns .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 251.08) and detect impurities .
- X-ray crystallography : Single-crystal analysis resolves absolute stereochemistry, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. Q3. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across different assay systems?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, solvent) or target protein conformational states. Mitigation strategies include:
- Standardized buffers : Use phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions .
- Orthogonal assays : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP inhibition) to confirm mechanistic relevance .
- Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .
Q. Q4. How does the hydrochloride salt form influence the compound’s stability and solubility in preclinical studies?
Methodological Answer:
- Stability : Accelerated stability testing (40°C/75% RH for 6 months) reveals degradation pathways (e.g., hydrolysis of the nitrile group). Lyophilization or storage at -20°C in amber vials minimizes decomposition .
- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., ~15 mg/mL in water at 25°C) compared to the free base. Co-solvents like PEG-400 or cyclodextrin inclusion complexes improve bioavailability for in vivo models .
Q. Q5. What computational approaches are recommended for predicting SAR modifications to enhance target binding affinity?
Methodological Answer:
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) using cryo-EM structures of the target (e.g., GPCRs) to model interactions with the pyrrolidine nitrogen and fluorobenzonitrile group .
- QSAR modeling : Machine learning (Random Forest or SVM) on datasets of analogous compounds to identify substituents that optimize logP and polar surface area .
- Free energy perturbation (FEP) : Predicts ΔΔG values for fluorine substitution at positions 2 vs. 4 on the benzene ring .
Comparative and Mechanistic Questions
Q. Q6. How do structural analogs of this compound, such as morpholine or piperidine derivatives, differ in pharmacokinetic profiles?
Methodological Answer:
| Analog | Ring Type | logP | Half-life (rat, IV) | Key Difference |
|---|---|---|---|---|
| (S)-2-Fluoro-5-(pyrrolidin-2-yl)benzonitrile HCl | Pyrrolidine | 1.8 | 2.1 h | High CNS penetration |
| 3-(Morpholin-2-yl)benzonitrile HCl | Morpholine | 1.2 | 3.5 h | Reduced first-pass metabolism |
| 4-(Piperidin-1-yl)-2-fluorobenzonitrile | Piperidine | 2.3 | 1.5 h | Increased CYP3A4 inhibition |
Pyrrolidine analogs generally exhibit faster clearance but better blood-brain barrier penetration due to lower molecular weight .
Q. Q7. What are the critical controls for in vitro toxicity assays to distinguish compound-specific effects from assay artifacts?
Methodological Answer:
- Vehicle controls : DMSO concentration ≤0.1% to avoid membrane disruption .
- Counterstaining : Hoechst 33342/PI dual staining to differentiate apoptosis from necrosis in cell viability assays .
- Off-target screening : Panel assays (e.g., Eurofins Cerep®) to rule out hERG channel inhibition or phospholipidosis .
Synthesis and Scale-Up Challenges
Q. Q8. What are the key bottlenecks in scaling up the synthesis of this compound from milligram to gram quantities?
Methodological Answer:
- Chiral intermediate availability : Commercial (S)-pyrrolidine precursors are costly; asymmetric hydrogenation using Ir-(S)-BINAP catalysts improves cost efficiency .
- Purification : Switch from column chromatography to crystallization (e.g., acetone/hexane) for large batches .
- Regioselectivity : Fluorine-directed lithiation (using LDA) ensures precise substitution at the 5-position of the benzonitrile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
